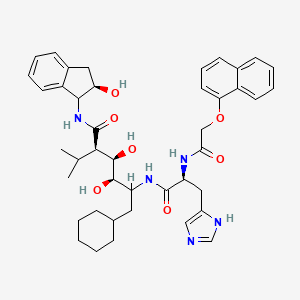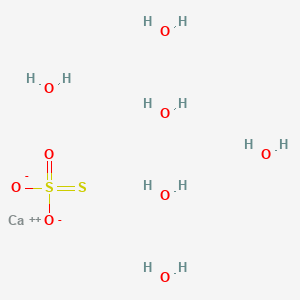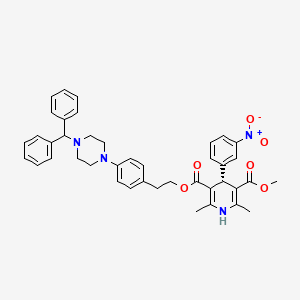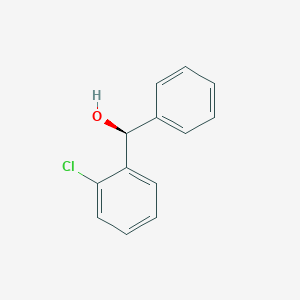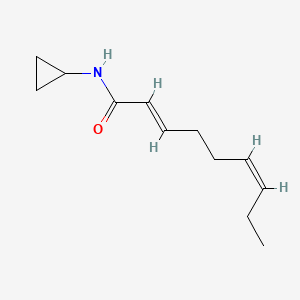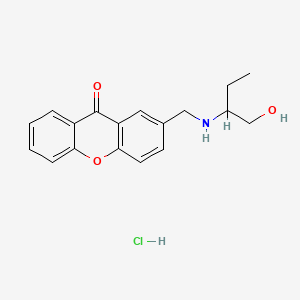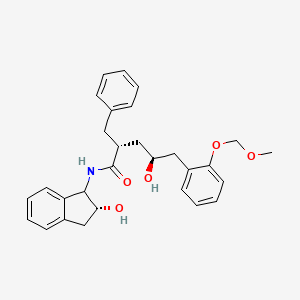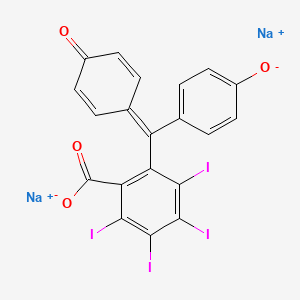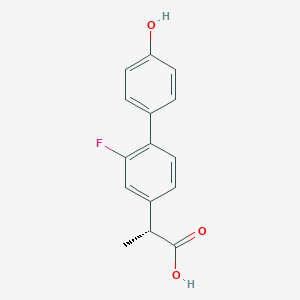
(R)-4'-Hydroxyflurbiprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4’-Hydroxyflurbiprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) derivative of flurbiprofen. It is known for its potent anti-inflammatory and analgesic properties. The compound is particularly interesting due to its stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4’-Hydroxyflurbiprofen typically involves the resolution of racemic flurbiprofen followed by selective hydroxylation. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4’-Hydroxyflurbiprofen generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
®-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
®-4’-Hydroxyflurbiprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of ®-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Flurbiprofen: The parent compound, which is a racemic mixture.
Ibuprofen: Another widely used NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its potent analgesic effects.
Uniqueness
®-4’-Hydroxyflurbiprofen stands out due to its specific stereochemistry, which enhances its efficacy and reduces side effects compared to its racemic counterpart. Its unique hydroxyl group also allows for additional chemical modifications, making it a versatile compound in pharmaceutical research.
Propiedades
Número CAS |
124097-43-4 |
|---|---|
Fórmula molecular |
C15H13FO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
(2R)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m1/s1 |
Clave InChI |
GTSMMBJBNJDFRA-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


